molecular formula C10H16O B3049654 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- CAS No. 214264-78-5

1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)-

Cat. No.: B3049654
CAS No.: 214264-78-5
M. Wt: 152.23 g/mol
InChI Key: ADWPUZCAYBVLAT-UHFFFAOYSA-N
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Description

1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- is an organic compound that belongs to the class of dienes. Dienes are hydrocarbons that contain two double bonds. This particular compound is characterized by its unique structure, which includes a propenyloxy group attached to the diene backbone. The presence of multiple double bonds and the propenyloxy group makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 1,5-pentadiol with acetic anhydride to form the diacetate, followed by deacetylation to yield the desired diene . Another method involves the use of 2,4-dimethyl-1,3-pentadiene as a starting material, which undergoes a series of reactions to introduce the propenyloxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, dehydrogenation, and other techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- involves its ability to participate in various chemical reactions due to the presence of multiple double bonds and the propenyloxy group. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities. The exact mechanism depends on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dimethyl-3-prop-2-enoxypenta-1,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-7-11-10(8(2)3)9(4)5/h6,10H,1-2,4,7H2,3,5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWPUZCAYBVLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=C)C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457160
Record name 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214264-78-5
Record name 1,4-Pentadiene, 2,4-dimethyl-3-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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